2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Description
2-(2-Fluorophenyl)-N-(2-phenylphenyl)acetamide is a fluorinated acetamide derivative characterized by a 2-fluorophenyl group attached to the α-carbon of the acetamide backbone and an N-(2-phenylphenyl) substituent. Fluorinated acetamides are frequently explored for their enhanced metabolic stability, bioavailability, and target-binding affinity due to the electron-withdrawing effects of fluorine . The N-(2-phenylphenyl) group introduces steric bulk and aromatic interactions, which may influence receptor binding or enzyme inhibition .
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-18-12-6-4-10-16(18)14-20(23)22-19-13-7-5-11-17(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAAEJXBVDHYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330118 | |
| Record name | 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24826297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852036-37-4 | |
| Record name | 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-fluoroaniline with 2-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.
Comparison with Similar Compounds
Table 2: Structural and Functional Group Impact
Biological Activity
2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and a molecular weight of approximately 307.35 g/mol. The presence of the fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including compounds structurally related to this compound. For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown promising results against various cancer cell lines.
Key Findings:
- Cytotoxicity: In vitro assays indicated that certain derivatives exhibit significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, compounds with nitro substituents demonstrated higher cytotoxicity compared to those with methoxy groups .
- IC50 Values: In a comparative study, compound 2b showed an IC50 value of 52 μM against PC3 cells, while imatinib, a reference drug, had an IC50 of 40 μM, indicating that while not superior, these compounds have comparable efficacy .
| Compound | PC3 IC50 (μM) | MCF-7 IC50 (μM) | HL-60 IC50 (μM) |
|---|---|---|---|
| 2a | 196 | >250 | 208 |
| 2b | 52 | <191 | 178 |
| 2c | 80 | >250 | 100 |
| Imatinib | 40 | 79 | 98 |
The mechanism by which these compounds exert their anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: Phenylacetamide derivatives may inhibit pathways crucial for cancer cell growth and survival.
- Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways .
Case Studies
- Synthesis and Screening: A study synthesized several phenylacetamide derivatives and evaluated their anticancer activity using MTS assays across different cancer cell lines. The results indicated a structure-activity relationship where specific substituents significantly influenced biological activity .
- In Vivo Studies: Further research is warranted to explore the in vivo efficacy of these compounds. Preliminary findings suggest potential for tumor growth inhibition in animal models, although detailed studies are needed to confirm these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
